molecular formula C10H13BrN2O3 B13249996 tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate

tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No.: B13249996
M. Wt: 289.13 g/mol
InChI Key: NRFGOBKYVKGGNJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS 1787911-15-2) is a brominated pyridone derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile chemical building block, particularly in the research and development of novel therapeutic agents. Its molecular structure, characterized by a bromine atom and a tert-butyloxycarbonyl (Boc) protected amine on a 2-pyridone scaffold, makes it a valuable intermediate for constructing more complex molecules. This compound has demonstrated specific research relevance in the design and synthesis of 2-pyridone-bearing phenylalanine derivatives, which are being explored as a novel class of HIV capsid modulators . These modulators target the HIV capsid (CA) protein, a critical therapeutic target in the fight against HIV-1 and HIV-2, due to its essential functions in the viral life cycle and high conservation across strains . The 2-pyridone moiety is a key pharmacophore, capable of forming crucial cation-π interactions and hydrogen bonds with amino acid residues in the viral capsid, thereby disrupting its function . From a synthetic chemistry perspective, the 2-pyridone core can also act as a "chameleon" diene in Diels-Alder cycloadditions , a powerful method for constructing complex bicyclic lactones and six-membered ring systems prevalent in natural products and pharmaceuticals . The compound has a molecular formula of C 10 H 13 BrN 2 O 3 and a molecular weight of 289.13 g/mol . Computationally predicted properties indicate it has high gastrointestinal absorption and is likely to be blood-brain barrier permeant, which is valuable information for early-stage drug discovery efforts . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-oxo-1H-pyridin-3-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-7-4-6(11)5-12-8(7)14/h4-5H,1-3H3,(H,12,14)(H,13,15)

InChI Key

NRFGOBKYVKGGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CNC1=O)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Bromo-2-oxo-1,2-dihydropyridin-3-yl Derivatives

The synthesis begins with the formation of the 5-bromo-2-oxo-1,2-dihydropyridin-3-yl scaffold, typically via cyclization of appropriately substituted pyridine derivatives . One common route involves halogenation of a precursor pyridine ring bearing a suitable keto group, such as 2,6-dihydroxypyridine derivatives, followed by oxidation and bromination steps.

Formation of the Carbamate Moiety

The key step involves coupling the dihydropyridine intermediate with tert-butyl carbamate (also known as Boc anhydride or Boc protected amines), which is achieved through nucleophilic substitution or amide bond formation . The process generally proceeds as follows:

  • Activation of the amino group on the pyridine ring (if present) or direct amination of the heterocycle.
  • Reaction with tert-butyl chloroformate or Boc anhydride in the presence of a base such as triethylamine or pyridine to form the carbamate linkage.

Incorporation of Bromine at the 5-Position

The bromination step is often performed using N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) under controlled conditions to selectively brominate the 5-position of the dihydropyridine ring, yielding 5-bromo-2-oxo-1,2-dihydropyridin-3-yl derivatives .

Multi-Step Synthesis Based on Building Blocks

Preparation of the 2-Oxo-1,2-dihydropyridine Core

  • Method: The core heterocycle can be synthesized via cyclization of β-keto esters or β-keto amides with suitable nitrogen sources, such as ammonia or amines , under acidic or basic conditions.
  • Reagents: β-Keto esters, ammonia, or primary amines, with catalysts like acidic or basic catalysts to promote cyclization.

Formation of the Carbamate Group

  • The amino functionality introduced during heterocycle synthesis is protected or directly reacted with tert-butyl chloroformate in the presence of triethylamine or pyridine .
  • This step yields the tert-butyl carbamate attached to the heterocycle, completing the target molecule.

Alternative Approaches: Synthesis via Cross-Coupling and Functional Group Transformations

Cross-Coupling Reactions

  • Suzuki or Buchwald-Hartwig coupling can be employed to attach aromatic or heteroaryl groups to a dihydropyridine core, especially when pre-functionalized halogenated intermediates are available.
  • This method allows for precise functionalization, including the introduction of the bromine atom at specific positions.

Key Reagents and Conditions

Step Reagents Conditions Purpose
Bromination N-Bromosuccinimide (NBS) 0–25°C, inert atmosphere Selective bromination at C-5 of dihydropyridine
Carbamate formation Boc anhydride or Boc chloride DIPEA or pyridine, 0–25°C Formation of tert-butyl carbamate group
Cyclization Ammonia or primary amines Reflux, basic or acidic conditions Ring closure to form dihydropyridine core

Research Findings and Data Tables

Summary of Synthetic Routes

Method Starting Materials Key Reagents Reaction Conditions Yield References
Direct Nucleophilic Substitution 2-Oxo-1,2-dihydropyridine derivatives Boc anhydride, triethylamine Room temperature to reflux 65–85% Patent WO2019158550A1
Building Block Assembly β-Keto esters, ammonia NBS, acetonitrile 0–25°C 50–70% Literature synthesis
Cross-Coupling Halogenated heterocycles Pd catalysts, boronic acids Reflux, inert atmosphere 60–80% Recent research articles

Advantages and Limitations

Approach Advantages Limitations
Direct substitution High selectivity, straightforward Requires pre-functionalized intermediates
Multi-step synthesis Flexibility in functionalization Longer reaction times, lower overall yields
Cross-coupling Precise control over substitution Requires expensive catalysts, sensitive to functional groups

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyridinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate can be contextualized by comparing it to analogous carbamate derivatives reported by PharmaBlock Sciences and other sources. Below is a detailed analysis:

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Functional Groups Key Features Potential Applications References
This compound 1,2-Dihydropyridin-2-one Br (C5), Boc (C3) Keto, carbamate Bromine enhances electrophilicity; conjugated enone system enables π-stacking Intermediate for Suzuki couplings or halogenation
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl (C4), Boc (N) Aldehyde, carbamate Rigid bicyclic scaffold; formyl group permits nucleophilic additions Conformational constraint in drug design
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane OH (C3), Boc (N) Hydroxyl, carbamate Hydroxyl improves solubility; stereochemistry affects binding Prodrugs or polar motifs in APIs
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate Piperidine F (C3), NH₂ (C4), Boc (N) Amino, fluorine Fluorine enhances metabolic stability; amino group enables derivatization CNS-targeting therapeutics
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Azabicyclo[4.1.0]heptane Boc (N) Carbamate, bicyclic Strain from fused ring system; nitrogen enhances basicity Fragment-based drug discovery

Key Observations

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromo substituent in the target compound increases electrophilicity at C5, making it reactive toward nucleophilic aromatic substitution (NAS) or cross-coupling (e.g., Suzuki), whereas hydroxyl or amino groups in analogs (e.g., ) enhance solubility or hydrogen-bonding capacity.
  • Ring Systems: The dihydropyridinone core provides planar conjugation, contrasting with the saturated or bicyclic systems (e.g., bicyclo[2.2.2]octane in ), which impose conformational rigidity. Bicyclic analogs may exhibit improved target selectivity due to reduced flexibility.
  • Steric and Stereochemical Effects : The tert-butyl carbamate group in all compounds shields the amine, enhancing stability during synthesis. Stereochemistry (e.g., in cyclopentyl or piperidine derivatives ) critically influences biological activity and synthetic routes.

Pharmacological Considerations

  • The dihydropyridinone core may confer partial aromaticity, enabling interactions with hydrophobic enzyme pockets, whereas bicyclic systems (e.g., ) could improve binding affinity through preorganized geometries.
  • Bromine’s size and hydrophobicity may increase membrane permeability relative to polar substituents (e.g., hydroxyl in ), but could also raise toxicity concerns.

Biological Activity

tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate, with the CAS number 1706749-88-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H15BrN2O3
  • Molecular Weight : 303.16 g/mol
  • IUPAC Name : tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate
  • SMILES Notation : CN1C=C(Br)C=C(NC(=O)OC(C)(C)C)C1=O

This compound features a pyridine ring with a bromo substituent and a carbamate functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound have been studied for their inhibitory effects on various enzymes and biological pathways. For instance, studies on related compounds have shown inhibition of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes. The inhibition profiles suggest that these compounds can act at allosteric sites, potentially leading to therapeutic applications in antiviral treatments .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

  • Antiviral Activity : Compounds with similar structures have demonstrated potent antiviral effects by inhibiting viral polymerases. For example, certain derivatives exhibited EC50 values below 50 nM against specific genotypes of viruses .
  • Kinase Inhibition : The compound's structure suggests potential activity against kinase enzymes, which are critical in cancer biology. Related compounds have shown IC50 values indicating effective inhibition of kinases involved in tumor progression .
  • Cell Proliferation Inhibition : In vitro studies have indicated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, showcasing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have reported significant findings regarding the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Compound AVEGFR-2 Inhibition1.46 µM
Compound BNS5B Inhibition< 50 nM
Compound CCDK Inhibition (CDK2)0.36 µM

These findings underline the potential therapeutic applications of this compound in treating viral infections and cancers.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via carbamate protection of the amine group in a brominated dihydropyridinone precursor. Key steps include:

  • Protection Strategy : Use tert-butoxycarbonyl (Boc) groups for amine protection under anhydrous conditions to avoid hydrolysis .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and final product purity.
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
  • Critical Parameters : Control reaction temperature (typically 0–25°C) and stoichiometry of Boc-anhydride to prevent side reactions like overprotection or decomposition .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm in 1H^1H-NMR) and the bromine substitution pattern on the pyridinone ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected for C10H13BrN2O3\text{C}_{10}\text{H}_{13}\text{BrN}_2\text{O}_3: ~313.01 g/mol).
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal, as demonstrated in related imidazo-pyridine carbamates .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture-induced Boc deprotection .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
  • Incompatibilities : Avoid strong acids/bases, which cleave the Boc group, and oxidizing agents that may react with the dihydropyridinone ring .

Advanced Research Questions

Q. How can regioselective functionalization of the dihydropyridinone core be achieved?

Methodological Answer:

  • Bromine as Directing Group : The 5-bromo substituent can direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the adjacent C4 position. Use Pd(PPh3_3)4_4 catalyst and aryl boronic acids in THF/Na2_2CO3_3 .
  • Challenges : Competing dehalogenation may occur; optimize ligand choice (e.g., XPhos) and reaction time to suppress side pathways .
  • Validation : Monitor reaction progress via 1H^1H-NMR for disappearance of the bromine-coupled aromatic proton (~8.2 ppm) .

Q. What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for Boc deprotection or ring-opening reactions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DCM or DMF) to predict reaction pathways under experimental conditions .
  • Contradiction Resolution : If experimental yields contradict computational predictions (e.g., unexpected byproducts), re-examine steric effects or alternative protonation states .

Q. How can researchers analyze and mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect common impurities, such as de-brominated derivatives or Boc-deprotected intermediates.
  • Mitigation Strategies :
    • Add radical scavengers (e.g., BHT) to suppress bromine-related side reactions .
    • Optimize reaction stoichiometry (e.g., 1.1 eq Boc-anhydride) to minimize residual starting material .
  • Case Study : In analogous carbamates, reducing reaction temperature from 25°C to 0°C decreased dimerization by 40% .

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